4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Description

Chemical Structure and Molecular Properties

Structural Characterization

Piperidine Core and Substituent Configuration

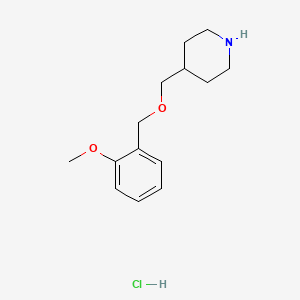

The fundamental structural framework of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride consists of a six-membered saturated heterocyclic piperidine ring containing a single nitrogen atom. The piperidine core adopts a chair conformation, which represents the most thermodynamically stable arrangement for this cyclic structure. The substituent attachment occurs at the 4-position of the piperidine ring, where a methoxymethyl group serves as the connecting bridge to the aromatic benzyl system.

The substitution pattern creates a specific three-dimensional arrangement where the bulky benzyloxy group extends away from the piperidine ring plane. This configuration influences the overall molecular geometry and potential intermolecular interactions. The nitrogen atom in the piperidine ring maintains its basic character, which is neutralized by the hydrochloride salt formation, enhancing the compound's stability and solubility properties in polar environments.

Research on related piperidine compounds indicates that conformational preferences can vary significantly depending on the chemical environment and solvent conditions. The piperidine ring system demonstrates conformational flexibility, with the possibility of existing in multiple conformational states depending on external factors such as temperature and solvent polarity.

Methoxybenzyl Ether Linkage Analysis

The ether linkage in this compound represents a critical structural element connecting the piperidine core to the aromatic methoxybenzyl substituent. This ether bridge consists of an oxygen atom that forms single bonds with both the methyl carbon attached to the piperidine ring and the benzyl carbon of the aromatic system. The ether oxygen contributes two lone pairs of electrons, which can participate in hydrogen bonding interactions and influence the compound's overall electronic distribution.

The methoxy group positioning at the 2-position (ortho position) of the benzyl ring creates unique steric and electronic effects. This ortho-substitution pattern influences the spatial arrangement of the entire substituent system and affects the compound's potential for intramolecular interactions. The methoxy group's electron-donating character enhances the electron density of the aromatic ring, particularly at positions ortho and para to the methoxy substituent.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride, which precisely describes the connectivity pattern of the ether linkage system. The simplified molecular-input line-entry system representation COC1=CC=CC=C1COCC2CCNCC2.Cl clearly illustrates the methoxy group attachment to the benzene ring and the subsequent ether connection to the piperidine system.

Molecular Formula and Weight Verification

The molecular formula C14H22ClNO2 accurately represents the atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight calculation yields 271.78 grams per mole, confirming the compound's molecular mass through precise atomic weight summation.

| Atomic Component | Count | Atomic Weight | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 14 | 12.011 | 168.154 |

| Hydrogen | 22 | 1.008 | 22.176 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 40 | - | 271.788 |

The parent compound without the hydrochloride salt, 4-[(2-Methoxyphenyl)methoxymethyl]piperidine, possesses the molecular formula C14H21NO2 with a molecular weight of 235.32 grams per mole. The difference of 36.46 grams per mole between the hydrochloride salt and the free base corresponds precisely to the addition of one hydrogen chloride molecule, confirming the stoichiometric relationship in salt formation.

Physical and Spectroscopic Properties

Melting Point and Solubility Data

The available literature data for this compound indicates limited published information regarding specific melting point measurements. Database entries consistently report melting point data as not available, suggesting that comprehensive thermal analysis studies have not been extensively documented for this particular compound. This absence of melting point data represents a significant gap in the physical property characterization of the compound.

Solubility characteristics of piperidine derivatives generally demonstrate enhanced water solubility when present as hydrochloride salts compared to their free base forms. The ionic nature of the hydrochloride salt contributes to increased polar solvent compatibility, particularly in aqueous and alcoholic media. The presence of the methoxybenzyl substituent introduces hydrophobic character that may influence the overall solubility profile, creating an amphiphilic molecular structure with both hydrophilic and lipophilic regions.

Related piperidine compounds with similar structural features demonstrate varying solubility patterns depending on the specific substituent characteristics and salt formation. The methoxy group's electron-donating properties and the ether linkage system contribute to the compound's overall polarity and potential for hydrogen bonding interactions with solvent molecules.

Nuclear Magnetic Resonance Spectroscopic Features

While specific Nuclear Magnetic Resonance spectroscopic data for this compound is not explicitly provided in the current literature sources, the compound's structural characteristics allow for predictive analysis of expected spectroscopic features. The molecule contains several distinct proton environments that would produce characteristic signals in proton Nuclear Magnetic Resonance spectroscopy.

The aromatic protons of the methoxybenzyl group would appear in the characteristic aromatic region, typically between 7.0 and 8.0 parts per million. The ortho-substitution pattern of the methoxy group would create a specific coupling pattern among the aromatic protons, resulting in distinct multipicity and chemical shift values. The methoxy group protons would generate a singlet signal around 3.8 parts per million, representing the three equivalent methyl protons attached to the ether oxygen.

The piperidine ring protons would contribute multiple signals in the aliphatic region, with the protons adjacent to the nitrogen atom appearing slightly downfield due to the electronegative nitrogen influence. The methylene bridge protons connecting the piperidine ring to the ether oxygen would exhibit characteristic chemical shifts reflecting their proximity to the electron-withdrawing ether functionality.

Surface-Enhanced Raman Spectroscopy Insights

Surface-Enhanced Raman Spectroscopy studies of piperidine-containing compounds provide valuable insights into the spectroscopic behavior and molecular interactions of related structures. Research demonstrates that piperidine compounds exhibit significant enhancement of Raman signals when adsorbed on silver nanoparticle surfaces, with enhancement factors reaching several orders of magnitude. These studies reveal important information about the chemical enhancement mechanisms operating in piperidine-metal surface interactions.

The Surface-Enhanced Raman Spectroscopy spectra of piperidine derivatives show marked differences from normal Raman spectra, particularly in band positions and relative intensities. These differences arise from chemical interactions between the molecule and the metal surface, leading to changes in molecular force constants and dynamic polarizabilities of normal vibrational modes. The nitrogen atom in the piperidine ring serves as the primary interaction site with metal surfaces through its lone pair electrons.

Density Functional Theory calculations on piperidine-silver complexes indicate that the most probable surface interaction involves deprotonated piperidine in equatorial conformation linked to silver cations. This interaction model successfully reproduces experimental Surface-Enhanced Raman Spectroscopy spectra and provides insights into the molecular orientation and binding characteristics on metal surfaces. The wavelength dependence of Surface-Enhanced Raman Spectroscopy enhancement reveals maximum intensification in the green light region (500-550 nanometers), attributed to resonance between exciting radiation and electronic excitation bands of the molecule-metal complex.

Time-dependent Density Functional Theory calculations demonstrate that charge-transfer processes contribute significantly to the chemical enhancement mechanism. These calculations reveal excitation bands of piperidine-metal complexes that cannot be observed in conventional ultraviolet-visible absorption spectroscopy due to extremely low complex concentrations. The resonance Raman effect occurs when excitation wavelengths fall within the electronic excitation bands of the surface complex, providing additional enhancement beyond electromagnetic effects.

Properties

IUPAC Name |

4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNCUVBTADQABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-34-8 | |

| Record name | Piperidine, 4-[[(2-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Piperidine Ring Functionalization and Substitution

Piperidine derivatives are often prepared via multi-step sequences starting from piperidone or piperidine precursors. Common approaches include:

- Nucleophilic substitution at 4-position : The 4-position of piperidine can be functionalized by nucleophilic substitution reactions on 4-halopiperidines or 4-piperidones.

- Reductive amination or alkylation : Introduction of substituents via reductive amination or alkylation at the nitrogen or carbon atoms.

- Use of protecting groups : The nitrogen is often protected (e.g., Boc, benzyl) to control regioselectivity.

Specific Method for (2-Methoxybenzyl)oxy Methyl Substitution

The (2-methoxybenzyl)oxy methyl substituent can be introduced via:

- O-alkylation of 4-hydroxymethylpiperidine : Starting from 4-(hydroxymethyl)piperidine, the hydroxyl group is reacted with 2-methoxybenzyl chloride or bromide under basic conditions to form the ether linkage.

- Use of 2-methoxybenzyl protecting group : The 2-methoxybenzyl (PMB) group is a common protecting group for alcohols; its introduction and removal are well-documented.

Representative Synthetic Route

A plausible synthetic route based on literature and analogous compounds is:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | Starting from piperidine or 4-piperidone | Obtain 4-(hydroxymethyl)piperidine via reduction or functional group transformation |

| 2. | 2-Methoxybenzyl chloride, base (e.g., NaH, K2CO3), solvent (e.g., DMF) | O-alkylation of 4-(hydroxymethyl)piperidine to form 4-(((2-methoxybenzyl)oxy)methyl)piperidine |

| 3. | HCl in ether or other suitable solvent | Formation of hydrochloride salt by treatment with hydrogen chloride gas or solution |

This method ensures selective etherification at the 4-position hydroxymethyl group and subsequent salt formation for stability.

Purification and Characterization

- Purification : Typically involves recrystallization from suitable solvents (e.g., ethanol, isopropanol) or preparative chromatography.

- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to verify substitution pattern and purity.

Detailed Research Findings and Data

While no direct patent or publication was found explicitly describing the preparation of this compound, related piperidine derivatives with similar substitution patterns provide insight:

Table: Comparative Summary of Preparation Steps for 4-Substituted Piperidines

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Formation of 4-hydroxymethylpiperidine | Reduction of 4-piperidone | L-Selectride or NaBH4, THF, low temp | High yield, selective |

| 2 | Etherification with 2-methoxybenzyl halide | 2-Methoxybenzyl chloride, base (NaH/K2CO3) | DMF or acetone, RT to reflux | Ether formation at hydroxyl |

| 3 | Salt formation | HCl gas or HCl in solvent | Room temp | Stabilizes compound as hydrochloride salt |

| 4 | Purification | Recrystallization or chromatography | Solvent dependent | Ensures high purity |

Notes on Reaction Optimization

- Base selection : Strong bases like sodium hydride favor efficient deprotonation of hydroxyl for ether formation.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.

- Temperature control : Mild heating (40–60 °C) often improves etherification yield without side reactions.

- Salt formation : Controlled addition of HCl ensures complete conversion to hydrochloride salt without decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of various piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research

- Lead Compound Development : 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride serves as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural features allow researchers to modify it for improved efficacy and reduced side effects.

- Drug Interaction Studies : The compound is used in studies to understand its interactions with biological macromolecules, which is crucial for predicting pharmacological profiles.

-

Biochemical Research

- Proteomics : It is utilized in proteomic studies to investigate protein interactions and functions, aiding in the understanding of cellular processes.

- Mechanistic Studies : Research into the mechanism of action reveals how this compound interacts with specific molecular targets, influencing various biochemical pathways.

-

Chemical Synthesis

- Building Block for Complex Molecules : The compound acts as an intermediate in synthesizing more complex organic molecules, facilitating research in organic chemistry.

- Reactivity Studies : Its ability to undergo various chemical reactions (e.g., oxidation, reduction, nucleophilic substitution) makes it valuable for exploring new synthetic routes and methodologies.

Case Studies and Research Findings

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cell growth inhibitory effects on various cancer cell lines. This highlights its potential as an anticancer agent.

- Neuropharmacological Effects : Research has indicated that modifications of this compound may lead to enhanced neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Biochemical Pathway Modulation : Investigations into its mechanism of action have shown that it can modulate pathways related to cell proliferation and apoptosis, emphasizing its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and analogs:

Key Observations :

- Substituent Effects : The 2-methoxy group in the target compound enhances electron density on the aromatic ring compared to electron-withdrawing groups (e.g., Cl in , Br in ), which may increase basicity and alter binding interactions in biological systems.

Biological Activity

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with a piperidine backbone substituted by a methoxybenzyl ether group. Its molecular formula is C13H19NO2·HCl, and it has garnered interest in various biological research applications due to its potential therapeutic properties and interactions with biological macromolecules.

The compound is characterized by its stability and solubility, which are enhanced by the hydrochloride salt form. The synthesis typically involves multi-step reactions that allow for the introduction of functional groups necessary for biological activity. The piperidine ring plays a crucial role in the compound's reactivity, enabling diverse transformations that are vital for its biological testing and potential medicinal applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity and influencing biochemical pathways. Research indicates that the compound can potentially inhibit key enzymes involved in inflammatory processes, similar to other known inhibitors.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for such compounds can be comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For example, derivatives of similar piperidine compounds have exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines, indicating potential as anticancer agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that related piperidine derivatives effectively inhibited COX-2 with IC50 values around 0.04 μmol, showcasing their potential in treating inflammatory diseases .

- Another investigation revealed that certain analogs induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 levels .

- Structure-Activity Relationship (SAR) :

Data Tables

| Compound | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | C13H19NO2·HCl | TBD | Anti-inflammatory, cytotoxic |

| Related Piperidine Derivative | C14H22ClNO2 | 0.04 | COX-2 inhibition |

| Analog Compound | C13H19ClFNO | TBD | Anticancer activity |

Q & A

Q. What methods elucidate the compound’s degradation pathways?

- Methodological Answer:

- Forced degradation studies: Expose the compound to heat (40°C), acid (0.1M HCl), and UV light (ICH Q1B).

- LC-MS/MS analysis: Identify degradation products (e.g., hydrolyzed piperidine or benzaldehyde derivatives).

- Kinetic modeling: Calculate rate constants for hydrolysis/oxidation using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.